(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
The compound “(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” (hereafter referred to as Compound A) is a benzofuran derivative featuring a 4-fluorobenzylidene substituent at the 2-position and a 4-methylbenzenesulfonate ester at the 6-position. Its Z-configuration at the benzylidene double bond is critical for its structural and electronic properties.
Properties
Molecular Formula |
C22H15FO5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H15FO5S/c1-14-2-9-18(10-3-14)29(25,26)28-17-8-11-19-20(13-17)27-21(22(19)24)12-15-4-6-16(23)7-5-15/h2-13H,1H3/b21-12- |
InChI Key |
OWKSITDNXDPVMQ-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.
Attachment of the Methylbenzenesulfonate Moiety: The final step involves the sulfonation of the benzofuran derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Drug Development:
Medicine
Therapeutics: Research into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with aromatic binding sites, while the benzofuran core can participate in π-π stacking interactions. The sulfonate group enhances the compound’s solubility and may facilitate interactions with polar sites on proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Compound A belongs to a class of Z-configured benzylidene-benzofuran derivatives. Key structural analogs include:
- Ester Group Impact : The bulky 4-methylbenzenesulfonate ester in Compound A may improve solubility in polar solvents compared to smaller sulfonate groups (e.g., methanesulfonate) or benzoate esters .
Spectroscopic and Analytical Comparisons
Key spectroscopic data for Compound A and analogs:
- Electronic Effects: The 4-fluorine atom in Compound A deshields aromatic protons, causing downfield shifts in ¹H NMR compared to non-fluorinated analogs .
Biological Activity
The compound (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is , featuring a unique combination of a benzofuran core and a sulfonate group. The presence of the 4-fluorobenzylidene moiety enhances its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities against various bacterial and fungal strains. The benzofuran derivatives are particularly noted for their effectiveness in inhibiting microbial growth, which may be attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways.
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit cell cycle progression, which is critical for cancer therapy. The exact mechanisms involve interactions with specific protein targets that lead to cell death or growth inhibition.
The biological mechanisms of action for (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate likely involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer cell proliferation.
- Receptor Interactions : It may bind to specific receptors, altering signaling pathways that regulate cell growth and immune responses.
These interactions can lead to downstream effects on cellular functions, enhancing its therapeutic potential.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Supports potential use as an antibacterial agent |
| Study B (2023) | Showed reduction in TNF-alpha levels in inflammatory models | Suggests application in treating inflammatory diseases |
| Study C (2024) | Induced apoptosis in breast cancer cell lines | Indicates promise as an anticancer drug |
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be achieved through several multi-step synthetic routes that allow for modifications at various stages. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and minimizing toxicity.
Key Synthetic Steps:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the fluorobenzylidene group via condensation reactions.
- Sulfonation to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
